molecular formula C25H23BrN2OS B2873368 N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide CAS No. 532970-01-7

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B2873368
CAS No.: 532970-01-7
M. Wt: 479.44
InChI Key: UJZXUNCOWZTOQK-UHFFFAOYSA-N
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Description

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a methylsulfanyl group, and an indole moiety, making it a unique and potentially valuable molecule for various applications.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific targets of this compound would need to be identified through further experimental studies.

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification . The specific mode of action of this compound would depend on its particular target(s).

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to impact a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its particular target(s) and mode of action.

Future Directions

Future research could explore the synthesis of new derivatives of this compound, investigate their biological activities, and study their mechanisms of action. This could lead to the development of new therapeutic agents for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromophenyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The indole moiety can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like thiols and amines, and electrophiles like halogens, are often used in substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated or demethylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXUNCOWZTOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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